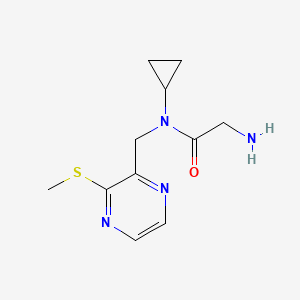

2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide

CAS No.:

Cat. No.: VC13469138

Molecular Formula: C11H16N4OS

Molecular Weight: 252.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N4OS |

|---|---|

| Molecular Weight | 252.34 g/mol |

| IUPAC Name | 2-amino-N-cyclopropyl-N-[(3-methylsulfanylpyrazin-2-yl)methyl]acetamide |

| Standard InChI | InChI=1S/C11H16N4OS/c1-17-11-9(13-4-5-14-11)7-15(8-2-3-8)10(16)6-12/h4-5,8H,2-3,6-7,12H2,1H3 |

| Standard InChI Key | WYMUYNHEFXQDSS-UHFFFAOYSA-N |

| SMILES | CSC1=NC=CN=C1CN(C2CC2)C(=O)CN |

| Canonical SMILES | CSC1=NC=CN=C1CN(C2CC2)C(=O)CN |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound integrates three key components:

-

Acetamide backbone: Serves as the central scaffold, with an amino group at the α-position.

-

Cyclopropyl substituent: Introduced at the N-atom of the acetamide, conferring conformational rigidity and potential metabolic stability .

-

3-Methylsulfanyl-pyrazin-2-ylmethyl group: A pyrazine ring substituted with a methylsulfanyl (-SMe) group at position 3, linked via a methylene bridge to the acetamide nitrogen.

Molecular Formula and Weight

Physicochemical Properties

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis is documented, multi-step strategies from analogous compounds suggest:

-

Pyrazine core formation: Condensation of diaminomaleonitrile with thiourea derivatives to introduce the methylsulfanyl group .

-

N-Alkylation: Reaction of 3-methylsulfanyl-pyrazin-2-ylmethanol with bromoacetamide intermediates under basic conditions .

-

Cyclopropane introduction: Use of cyclopropylamine via nucleophilic substitution or reductive amination .

Key Challenges:

-

Steric hindrance from the cyclopropyl group may necessitate high-temperature coupling reactions .

-

Oxidation of the methylsulfanyl group to sulfoxide/sulfone derivatives requires controlled conditions .

Reactivity Profile

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume